molecular formula C6H4ClFN2O B13680751 5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride

5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride

Cat. No.: B13680751
M. Wt: 174.56 g/mol
InChI Key: ZLVUVYOBVUTAIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Fluoro-N-hydroxypyridine-2-carbimidoyl Chloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both fluorine and hydroxyl groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .

Properties

Molecular Formula

C6H4ClFN2O

Molecular Weight

174.56 g/mol

IUPAC Name

5-fluoro-N-hydroxypyridine-2-carboximidoyl chloride

InChI

InChI=1S/C6H4ClFN2O/c7-6(10-11)5-2-1-4(8)3-9-5/h1-3,11H

InChI Key

ZLVUVYOBVUTAIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(=NO)Cl

Origin of Product

United States

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